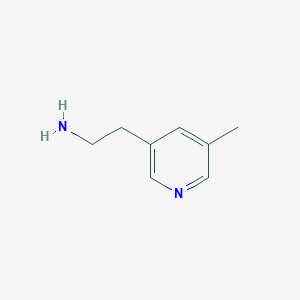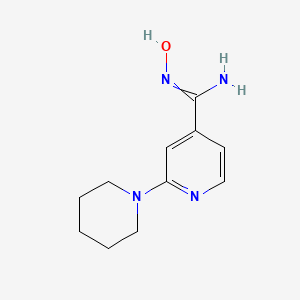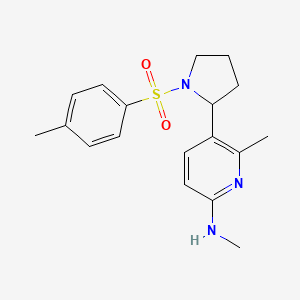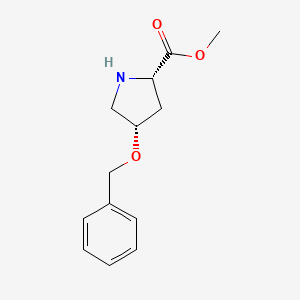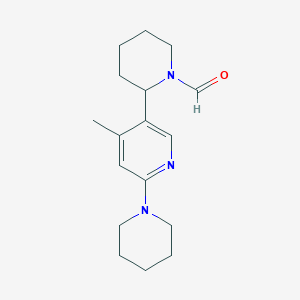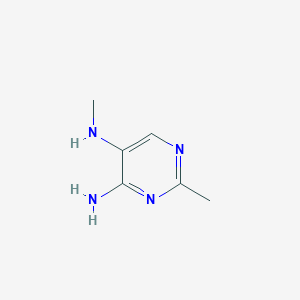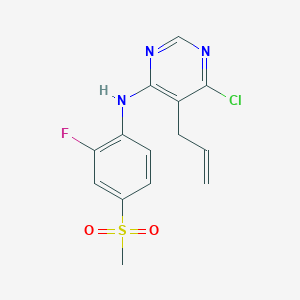
5-Allyl-6-chloro-N-(2-fluoro-4-(methylsulfonyl)phenyl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Allyl-6-chloro-N-(2-fluoro-4-(methylsulfonyl)phenyl)pyrimidin-4-amine is a chemical compound with the molecular formula C14H13ClFN3O2S and a molecular weight of 341.79 g/mol . This compound is primarily used for research and development purposes and is not intended for medicinal, household, or other uses .
Méthodes De Préparation
The synthesis of 5-Allyl-6-chloro-N-(2-fluoro-4-(methylsulfonyl)phenyl)pyrimidin-4-amine involves several steps. The synthetic route typically includes the following steps:
Formation of the pyrimidine ring: This step involves the reaction of appropriate starting materials to form the pyrimidine ring structure.
Introduction of the allyl group: The allyl group is introduced through an allylation reaction.
Chlorination: The compound is chlorinated to introduce the chlorine atom at the 6th position.
Fluorination and methylsulfonylation: The fluorine and methylsulfonyl groups are introduced through specific reactions to obtain the final compound.
Analyse Des Réactions Chimiques
5-Allyl-6-chloro-N-(2-fluoro-4-(methylsulfonyl)phenyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-Allyl-6-chloro-N-(2-fluoro-4-(methylsulfonyl)phenyl)pyrimidin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is used in biological assays to study its effects on various biological systems.
Medicine: Research is conducted to explore its potential therapeutic applications, although it is not currently used as a medicinal compound.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Allyl-6-chloro-N-(2-fluoro-4-(methylsulfonyl)phenyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar compounds to 5-Allyl-6-chloro-N-(2-fluoro-4-(methylsulfonyl)phenyl)pyrimidin-4-amine include other pyrimidine derivatives with similar functional groups. These compounds may have similar chemical properties and reactivity but can differ in their specific biological activities and applications. Some similar compounds include:
- 6-Chloro-N-methyl-2-(methylsulfonyl)pyrimidin-4-amine
- N-(2-Fluoro-4-(methylsulfonyl)phenyl)pyrimidin-4-amine
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H13ClFN3O2S |
|---|---|
Poids moléculaire |
341.8 g/mol |
Nom IUPAC |
6-chloro-N-(2-fluoro-4-methylsulfonylphenyl)-5-prop-2-enylpyrimidin-4-amine |
InChI |
InChI=1S/C14H13ClFN3O2S/c1-3-4-10-13(15)17-8-18-14(10)19-12-6-5-9(7-11(12)16)22(2,20)21/h3,5-8H,1,4H2,2H3,(H,17,18,19) |
Clé InChI |
MSWROQLLAKFZOP-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC(=C(C=C1)NC2=C(C(=NC=N2)Cl)CC=C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


